7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile
Description
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a nitro group at position 5, a methyl group at position 7, and a cyano group at position 2. The compound is of interest in medicinal chemistry due to the benzo[d]thiazole scaffold's prevalence in drug discovery, particularly in anticancer and antimicrobial agents .
Properties
Molecular Formula |
C9H5N3O2S |
|---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
7-methyl-5-nitro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2S/c1-5-2-6(12(13)14)3-7-9(5)15-8(4-10)11-7/h2-3H,1H3 |
InChI Key |
CUSSLDIUPYJRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=N2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . Another approach utilizes microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C .
Chemical Reactions Analysis
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Notes:
- The methyl group at position 7 in the target compound increases molecular weight and lipophilicity compared to 5-nitrobenzo[d]thiazole-2-carbonitrile .
Physicochemical Properties
Table 3: Physical Properties
Notes:
- Electron-withdrawing groups (e.g., NO₂, Br) increase melting points due to enhanced intermolecular interactions .
- The cyano group’s IR stretch (~2226 cm⁻¹) is consistent across derivatives .
Biological Activity
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is a compound belonging to the class of nitrobenzo[d]thiazoles, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential therapeutic applications.
- Molecular Formula : C9H6N4O2S
- Molecular Weight : 222.23 g/mol
- IUPAC Name : 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile
The biological activity of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is primarily attributed to its ability to interact with various biological targets. These interactions often lead to inhibition of key enzymes or modulation of signaling pathways associated with disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in bacterial cell wall synthesis and DNA replication.
- Antimicrobial Activity : Its structure allows for effective binding to bacterial targets, enhancing its efficacy against various pathogens.
Antimicrobial Properties
Research indicates that 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile exhibits significant antimicrobial activity against a range of bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.
Case Studies
- In Vitro Studies : A study evaluated the compound's efficacy against biofilms formed by Staphylococcus epidermidis. Results indicated that it significantly reduced biofilm formation compared to untreated controls, suggesting its potential use in treating infections associated with medical devices.
- Cancer Research : Preliminary studies have shown that 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile possesses cytotoxic effects on various cancer cell lines, including colon and breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is crucial for its development as a therapeutic agent. Early studies suggest:
- Absorption : Rapid absorption in gastrointestinal models.
- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its biological effects.
- Toxicity : Limited toxicity observed at therapeutic doses; however, further studies are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
